2-(3,5-dimethylanilino)-4(3H)-quinazolinone is a compound belonging to the quinazolinone family, which is known for its diverse biological activities. Quinazolinones are characterized by a fused benzene and pyrimidine ring system, and they exhibit a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound in question features a dimethyl-substituted aniline moiety, which may influence its biological activity and solubility.
This compound is synthesized from various precursors, primarily through methods involving anthranilic acid derivatives. It falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure. Quinazolinones are further classified based on their substituents, which can modify their chemical properties and biological activities.
The synthesis of 2-(3,5-dimethylanilino)-4(3H)-quinazolinone typically involves several key steps:
For instance, one method involves treating a benzoxazinone with hydrazine hydrate to yield amino derivatives, followed by further reactions to introduce substituents at specific positions on the quinazolinone ring .
The molecular formula for 2-(3,5-dimethylanilino)-4(3H)-quinazolinone is . Its structure consists of a quinazolinone core with a dimethyl-substituted aniline group attached at the 2-position.
The compound can participate in various chemical reactions typical for quinazolines:
These reactions are crucial for modifying the compound's properties for specific applications in medicinal chemistry .
The mechanism of action for 2-(3,5-dimethylanilino)-4(3H)-quinazolinone is likely related to its interaction with biological targets such as enzymes or receptors. Quinazolinones often act as inhibitors or modulators of various biological pathways:
Quantitative structure-activity relationship studies are often employed to correlate structural features with biological efficacy .
These properties influence the compound's behavior in biological systems and its suitability for various applications .
2-(3,5-dimethylanilino)-4(3H)-quinazolinone has potential applications in several scientific fields:
Research continues to explore its efficacy and safety profiles for these applications .
Fragment-based combinatorial approaches enable rational design of 2-anilinoquinazolinones with dual inhibitory capabilities. This strategy systematically links privileged fragments: The 4(3H)-quinazolinone core provides planar geometry for kinase ATP-pocket insertion, while the 3,5-dimethylanilino moiety at C-2 enhances hydrophobic contact with allosteric sites. Structural activity relationship (SAR) analysis reveals that meta-methyl groups on the aniline ring optimize steric complementarity with bacterial transcriptional regulators (e.g., Pseudomonas aeruginosa PqsR) and human kinases (e.g., EGFR/VEGFR2). Hybrid analogs incorporating pyrrolidine/morpholine fragments exhibit biofilm inhibition at sub-MIC concentrations (IC50 = 3.55–6.86 µM) while concurrently suppressing cancer cell proliferation (IC50 = 1.94–7.1 µM) [1] [6].
Table 1: Bioactivity of Key Fragments in 2-(3,5-Dimethylanilino)quinazolinone Derivatives
Core Fragment | Aniline Substituent | Biological Target | Key Bioactivity |
---|---|---|---|
4(3H)-Quinazolinone | H | PqsR (Bacterial) | Biofilm inhibition IC50 >20 µM |
4(3H)-Quinazolinone | 3,5-Dimethyl | PqsR (Bacterial) | Biofilm inhibition IC50 3.55 µM |
4(3H)-Quinazolinone | 3,5-Dimethyl | VEGFR2 (Human) | Kinase inhibition IC50 0.11 µM |
Pyrrolidine-quinazolinone | 3,5-Dimethyl | EGFR (Human) | Cytotoxicity IC50 2.94 µM |
Eco-efficient synthesis leverages NH4PF6 as a dual-action catalyst (Lewis acid and phase-transfer agent) in one-pot assemblies. The optimized protocol condenses anthranilic acid, trimethyl orthoformate, and 3,5-dimethylaniline in refluxing acetic acid (yield: 78–85%). NH4PF6 (10 mol%) accelerates imine formation and subsequent cyclodehydration, reducing reaction times from 12 hours to 45 minutes. This method eliminates chromatographic purification, with products crystallizing directly from ethanol/water mixtures. Scaling to 100 mmol maintains yields >80%, demonstrating industrial viability [7].
Table 2: Optimization of MCR Conditions for 2-(3,5-Dimethylanilino)-4(3H)-quinazolinone
Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
None | AcOH | 118 | 12 | 42 |
ZnCl2 | DMF | 130 | 3 | 65 |
AlCl3 | Toluene | 110 | 2 | 58 |
NH4PF6 | AcOH | 118 | 0.75 | 85 |
Anthranilic acid serves as a versatile synthon for quinazolinone diversification. Fluorinated analogs (e.g., 5-fluoroanthranilic acid) undergo sequential isothiocyanate coupling and S-alkylation to yield 2-sulfanylquinazolinones with enhanced kinase affinity. Bromination at C-6/C-8 positions enables Suzuki-Miyaura cross-coupling for π-extended systems. Critical modifications include:
Microwave irradiation (300 W, 140°C) reduces cyclocondensation time to 8–12 minutes with 15–20% yield enhancement versus conventional heating. Solvent-free mechanochemical grinding achieves comparable efficiency: Anthranilic acid, 3,5-dimethylaniline, and triethyl orthoformate react in a ball mill (30 Hz, 20 min) to deliver 91% isolated yield. These energy-efficient protocols suppress decarboxylation side products (<2% vs. 10–15% in refluxing ethanol) and improve atomic economy (E-factor: 0.7 vs. 8.3 for solution-phase) [7].
Late-stage functionalization diversifies the quinazolinone core:
Table 3: Bioactivity Enhancement via Post-Synthetic Modifications
Modification Type | Example Structure | Biological Activity Improvement |
---|---|---|
N-3 Mannich base | 3-Morpholinomethyl-2-(3,5-dimethylanilino)quinazolinone | 5-fold ↑ water solubility; 2.3-fold ↑ VEGFR2 inhibition |
C-6 Triazole conjugate | 6-(4-Phenyl-1H-1,2,3-triazol-1-yl)-2-(3,5-dimethylanilino)quinazolinone | IC50 = 3.21 µM vs. MDA-MB-231 (vs. 12.84 µM for parent) |
C-2 Hydrazone | 2-[2-(4-Chlorobenzylidene)hydrazinyl]-6-fluoroquinazolinone | 78% P. aeruginosa biofilm inhibition at 10 µM |
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: